ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate is an organic compound that features a unique structure with a bromine atom attached to a dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate typically involves the following steps:
Formation of the Dioxaindan Ring: The dioxaindan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves the esterification of the hydroxyacetate group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(7-chloro-1,3-dioxaindan-5-yl)-2-hydroxyacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(7-fluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Ethyl 2-(7-bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
CAS No. |
1270892-38-0 |
---|---|
Molecular Formula |
C11H11BrO5 |
Molecular Weight |
303.1 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.